1-Nitrosopiperidin-2-one
Description
Contextualization within N-Nitrosopiperidinone Chemistry
The study of 1-Nitrosopiperidin-2-one is situated within the broader field of N-nitrosopiperidinone chemistry. This area of research explores a class of heterocyclic compounds characterized by a six-membered piperidine (B6355638) ring containing a ketone group and a nitroso group attached to the nitrogen atom. longdom.orgresearchgate.netpharmacophorejournal.comiosrjournals.org Piperidin-4-ones, a related class, are known to exhibit a wide range of potent biological properties. longdom.orgresearchgate.netpharmacophorejournal.comiosrjournals.org The introduction of a nitroso group to the piperidinone structure creates N-nitrosopiperidinones, which are of interest for their chemical reactivity and potential biological activities. researchgate.net
Research in this area often involves the synthesis of various derivatives to explore structure-activity relationships. For instance, studies have been conducted on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones, where the piperidinone ring is substituted at the 2 and 6 positions with aryl groups. researchgate.net These investigations aim to understand how different substituents on the piperidinone ring influence the properties of the molecule. researchgate.net
Historical Overview of Academic Investigations Pertaining to this compound
While specific historical details on the initial synthesis and investigation of this compound are not extensively documented in readily available literature, the broader class of N-nitrosamines, to which it belongs, has been a subject of scientific scrutiny for many decades. acs.orgwikipedia.org The study of N-nitroso compounds gained significant traction due to their identification as a class of potent chemical carcinogens and mutagens. researchgate.net
Early research into N-nitrosamines focused on their formation, chemical properties, and biological effects. The synthesis and stereodynamics of N-nitrosopiperidines and N-nitrosopiperidin-4-ones have been a specific area of investigation, highlighting the chemical interest in this class of compounds. acs.org Over time, the focus has expanded to include their role as potential contaminants and impurities in various products, leading to the development of analytical methods for their detection and control. aquigenbio.com The study of compounds like (1-Nitrosopiperidin-2-yl)methanol as reference standards for analytical purposes underscores the ongoing relevance of this chemical family in modern research. aquigenbio.como2hdiscovery.cosynzeal.com
Significance of the Nitrosamide Moiety in Ring Systems for Chemical Studies
The nitrosamide moiety (a nitroso group attached to an amide nitrogen) within a ring system, as seen in this compound, is of significant interest to chemists. N-nitroso compounds, including nitrosamides and nitrosamines, are known for their unique chemical reactivity. veeprho.comsci-hub.se The presence of the nitroso group can influence the electronic properties and reactivity of the entire molecule. nih.gov
One of the key aspects of nitrosamines is their mechanism of action, which often involves metabolic activation. acs.org This activation can lead to the formation of reactive intermediates capable of interacting with biological macromolecules. acs.org The study of the chemistry of N-nitroso compounds, including their reactions and stereodynamics, provides fundamental insights into their behavior. researchgate.netacs.org Furthermore, understanding the structure-activity relationships within this class of compounds is crucial for predicting their properties and potential applications or hazards. nih.gov The investigation into the mutagenicity and carcinogenicity of various nitrosamines has revealed that while many are potent carcinogens, not all members of the class exhibit the same level of activity, highlighting the importance of studying individual compounds. lhasalimited.org
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-1-2-4-7(5)6-9/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRFSFJAXCRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558260 | |
| Record name | 1-Nitrosopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50550-65-7 | |
| Record name | 1-Nitrosopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitrosopiperidin 2 One and Its Precursors
Direct N-Nitrosation Reactions of Piperidin-2-one
The conversion of piperidin-2-one to its N-nitroso derivative is achieved by introducing a nitroso group (-N=O) onto the nitrogen atom of the lactam. This transformation is a specific example of N-nitrosation, a reaction common for secondary amines and amides.
The direct N-nitrosation of piperidin-2-one can be accomplished using various nitrosating agents, with the reaction's efficiency being highly dependent on the chosen reagent and conditions such as solvent, temperature, and pH.
Common nitrosating agents include:
Nitrous Acid (HNO₂): Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). This is a widely used method for nitrosating secondary amines. For amides, which are less nucleophilic, the reaction may require more forcing conditions. The optimal pH for this reaction is around 3.1 to 3.3, which represents a balance between the concentration of the active nitrosating species and the protonation of the amide nitrogen. researchgate.netnih.gov
Dinitrogen Tetroxide (N₂O₄): A powerful nitrosating agent that can react with piperidine (B6355638) derivatives in the aqueous phase. rsc.org Reactions with N₂O₄ are often rapid, completing within minutes. electronicsandbooks.com
Nitrosyl Halides (e.g., NOCl): These are effective nitrosating agents, often used in non-aqueous solvents. researchgate.net
Alkyl Nitrites (e.g., tert-butyl nitrite): These reagents are effective under mild, often non-aqueous, conditions and can be particularly useful for less reactive substrates. cardiff.ac.uk Aprotic solvents can lead to faster conversions compared to protic solvents. cardiff.ac.uk
A specific example involves the nitrosation of a substituted piperidinone, 2,6-diphenylpiperidin-4-one, which is achieved by treating it with sodium nitrite in an ethanol-water mixture at 50-60°C. This provides a relevant model for the nitrosation of the parent piperidin-2-one scaffold. The choice of solvent, temperature, and reagent concentration must be carefully optimized to maximize the yield of the desired N-nitroso product while minimizing potential side reactions.
| Nitrosating Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Nitrous Acid (from NaNO₂) | Aqueous acid (pH 3-4) | Readily available, inexpensive reagents | Requires acidic conditions; reagent instability |
| Dinitrogen Tetroxide (N₂O₄) | Aqueous or organic solvent | Very fast reaction | Can also cause nitration as a side reaction rsc.org |
| Nitrosyl Chloride (NOCl) | Organic solvent, often with a base | Highly reactive | Gaseous reagent, requires careful handling |
| tert-Butyl Nitrite (t-BuONO) | Organic solvent or neat, RT to moderate heat | Mild conditions, good for sensitive substrates | Reagent cost can be higher |
The N-nitrosation of an amide like piperidin-2-one proceeds through the electrophilic attack of a nitrosating species on the lone pair of electrons of the nitrogen atom.
Under acidic conditions with nitrous acid, the primary mechanism involves the formation of the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the key electrophile. nih.govnih.gov The general steps are:
Protonation of nitrous acid followed by the loss of water to form the nitrosonium ion (NO⁺). unimi.it
Alternatively, two molecules of nitrous acid can dehydrate to form dinitrogen trioxide (N₂O₃), which is another potent nitrosating agent. nih.gov
The nitrogen atom of the piperidin-2-one acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (e.g., NO⁺).
Subsequent deprotonation of the nitrogen atom yields the final N-nitroso product, 1-Nitrosopiperidin-2-one.
Amides are less reactive than amines due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. acs.org Therefore, the reaction often requires stronger acidic conditions to generate a sufficient concentration of the highly electrophilic nitrosating agent. nih.gov The reaction rate for amides typically increases as the pH decreases. nih.gov
In reactions involving gaseous dinitrogen tetroxide (N₂O₄), the mechanism can be more complex. N₂O₄ can exist in equilibrium with nitrogen dioxide (NO₂) and may form different isomers in solution, such as the symmetrical O₂N-NO₂ and the unsymmetrical ON-ONO₂. rsc.org The latter is thought to be primarily responsible for N-nitrosation, while the former leads to N-nitration. rsc.org
Synthesis of Substituted Piperidin-2-one Scaffolds
The synthesis of the piperidin-2-one ring is a prerequisite for the preparation of this compound. Several classical and modern synthetic methods are available for constructing this δ-lactam structure.
Two primary strategies for forming the piperidin-2-one ring are the intramolecular cyclization of a linear precursor and the rearrangement of a pre-existing cyclic system.
Beckmann Rearrangement: This is a classic and widely used method for synthesizing lactams from cyclic ketoximes. For piperidin-2-one, the starting material is cyclopentanone (B42830) oxime. Treatment of cyclopentanone oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, induces a rearrangement where the carbon atom anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, forming the six-membered lactam ring. acs.org The reaction can also be catalyzed by zeolites. nih.gov
Intramolecular Cyclization of 5-Aminopentanoic Acid: 5-Aminopentanoic acid (also known as 5-aminovaleric acid) is a linear precursor that contains the necessary amine and carboxylic acid functionalities. Upon heating, this amino acid undergoes intramolecular condensation with the elimination of a water molecule to form the cyclic amide, piperidin-2-one. nih.govchem-station.com This spontaneous cyclization is a common pathway for δ-amino acids. nih.gov
| Method | Starting Material | Key Reagents/Conditions | Primary Transformation |
|---|---|---|---|
| Beckmann Rearrangement | Cyclopentanone Oxime | Strong acid (e.g., H₂SO₄, PPA), heat | Ring expansion of a five-membered ring to a six-membered lactam acs.org |
| Intramolecular Cyclization | 5-Aminopentanoic Acid | Heat | Intramolecular amide bond formation with loss of water nih.gov |
Once the piperidin-2-one scaffold is formed, it can be further modified to introduce various substituents on the carbon framework. A common strategy involves the deprotonation of a C-H bond adjacent to either the nitrogen or the carbonyl group, followed by reaction with an electrophile.
For instance, C-alkylation can be achieved by treating the lactam with a strong base, such as n-butyllithium, to generate a carbanion. This nucleophilic intermediate can then react with an alkyl halide to form a new carbon-carbon bond. This approach allows for the introduction of substituents at positions alpha to the carbonyl group.
Preparation of Deuterated and Isotopically Labeled this compound Analogs
The synthesis of isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry. clearsynth.comnih.gov While specific literature on the synthesis of labeled this compound is scarce, general strategies for isotopic labeling of organic molecules can be applied to its synthesis.
The labeling can be introduced at two stages: during the synthesis of the piperidin-2-one precursor or on the pre-formed lactam before nitrosation.
Deuterium (B1214612) Labeling: Deuterium atoms can often be incorporated by direct hydrogen-deuterium (H/D) exchange reactions. hwb.gov.in This can be achieved by treating the piperidin-2-one precursor with a deuterium source, such as deuterium oxide (D₂O), under acidic or basic conditions. The protons on the carbon atoms alpha to the carbonyl group are typically the most acidic and thus the most readily exchanged. Microwave-assisted H/D exchange has also emerged as an efficient method. hwb.gov.in
¹⁵N Labeling: To incorporate a ¹⁵N atom, a labeled nitrogen source must be used during the synthesis of the precursor. For example, if synthesizing piperidin-2-one via the cyclization of 5-aminopentanoic acid, a synthetic route to 5-amino[¹⁵N]pentanoic acid would be required. General methods for synthesizing ¹⁵N-labeled heterocycles often involve using labeled reagents like ¹⁵N-ammonia or ¹⁵N-ammonium chloride (¹⁵NH₄Cl) in a key ring-forming step. chemrxiv.org
¹³C Labeling: The incorporation of ¹³C can be achieved by starting with a ¹³C-labeled building block. For instance, in the Beckmann rearrangement route, one could start with a ¹³C-labeled cyclopentanone. Alternatively, in the amino acid cyclization route, a 5-aminopentanoic acid precursor with ¹³C atoms at specific positions would be necessary. Universal labeling strategies, such as using ¹³C-labeled calcium carbide to generate ¹³C₂-acetylene as a versatile building block, can be adapted for the synthesis of complex labeled precursors. researchgate.netrsc.org
Once the isotopically labeled piperidin-2-one is synthesized, it can be subjected to the nitrosation conditions described in section 2.1 to yield the desired labeled this compound analog.
Large-Scale Synthesis Considerations for Research Applications
Synthesis of the Precursor: Piperidin-2-one (δ-Valerolactam)
The efficient large-scale synthesis of the piperidin-2-one backbone is a crucial first step. Several synthetic routes have been developed, each with its own set of advantages and challenges when considering scalability.
Another scalable approach involves the cyclization of various linear precursors. For instance, organophotocatalyzed methods have been developed for the one-step synthesis of substituted 2-piperidinones from readily available starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds researchgate.net. While potentially offering high efficiency and modularity, the scalability of photochemical reactions can be challenging due to the need for specialized reactor designs to ensure uniform light distribution.
More traditional cyclization strategies, such as the intramolecular aza-Michael addition, have also been employed for the synthesis of piperidone scaffolds acs.org. These reactions are often robust and can be scaled up with relative ease. For example, aza-Michael reactions using divinyl ketones can produce 2-substituted 4-piperidones, which are structurally related to the desired precursor acs.org. The choice of base and solvent can be critical in these reactions, particularly when considering large-scale synthesis where factors like cost, safety, and environmental impact become more prominent nih.gov.
The following table summarizes key considerations for different synthetic routes to piperidin-2-one on a larger scale:
| Synthetic Route | Key Advantages for Large-Scale Synthesis | Key Challenges for Large-Scale Synthesis |
| Catalytic Dehydrogenation of 5-amino-1-pentanol | Direct conversion, potential for high yields. | Catalyst cost and lifetime, potential for side reactions at high temperatures. |
| Vapor-Phase Dehydrogenation of 1,5-pentanediol | Use of heterogeneous catalysts simplifies purification. | Requires specialized high-temperature reactors. |
| Organophotocatalyzed Cyclization | Mild reaction conditions, high modularity. | Scalability of photochemical setups, potential for catalyst deactivation. |
| Intramolecular Aza-Michael Addition | Robust and well-established chemistry, readily available starting materials. | Control of stereoselectivity in substituted derivatives, potential for side reactions. |
Nitrosation of Piperidin-2-one
Once the piperidin-2-one precursor has been synthesized in sufficient quantity, the next critical step is the N-nitrosation. This reaction introduces the nitroso group onto the nitrogen atom of the lactam ring.
A common method for N-nitrosation involves the use of a nitrosating agent such as sodium nitrite in an acidic medium. The kinetics of nitrosation of related cyclic amines, such as 2-hydroxyethylpiperidine, have been studied in acidic aqueous media, showing a first-order dependence on both the amine and nitrite concentrations rsc.org. For large-scale synthesis, careful control of pH and temperature is crucial to prevent side reactions and ensure the safety of the process, as nitrosating agents can be hazardous.
The table below outlines important considerations for the large-scale nitrosation of piperidin-2-one:
| Nitrosation Method | Key Advantages for Large-Scale Synthesis | Key Challenges for Large-Scale Synthesis |
| Sodium Nitrite in Acidic Medium | Inexpensive reagents, well-established procedure. | Strict pH and temperature control required, potential for hazardous byproducts, batch processing limitations. |
| Flow Electrochemistry | Enhanced safety, precise reaction control, potential for continuous manufacturing, in-line purification. | Requires specialized electrochemical flow reactors, initial setup costs. |
Spectroscopic Characterization and Structural Elucidation of 1 Nitrosopiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of a related compound, N-nitroso-4-piperidone, shows distinct signals for the methylene (B1212753) protons of the piperidine (B6355638) ring. Protons adjacent to the nitrogen atom typically appear as a triplet around 4.19 ppm, while those beta to the nitrogen resonate as a triplet near 3.78 ppm. The methylene protons at positions 3 and 5 of the ring are observed as multiplets in the range of 1.74-1.54 ppm. In general, for piperidine ring protons, signals are expected to appear in the δ 2.5–3.5 ppm range. The presence of the nitroso group can lead to the quenching of adjacent proton signals due to its paramagnetic nature.
For 1-nitrosopiperidin-2-one, the specific chemical shifts and coupling constants would provide a detailed map of the proton environments within the molecule. The protons on the carbon adjacent to the nitrogen (C6) and the carbon adjacent to the carbonyl group (C3) would be expected to show distinct downfield shifts due to the electron-withdrawing nature of the attached functional groups. The protons on the remaining methylene groups (C4 and C5) would likely appear at higher fields.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-3 | Downfield | Multiplet |
| H-4 | Upfield | Multiplet |
| H-5 | Upfield | Multiplet |
| H-6 | Downfield | Multiplet |
Note: This table represents predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a related compound, 1-nitrosopiperidin-4-one, the carbonyl carbon signal appears at approximately 208 ppm. The carbon atoms directly bonded to the nitrogen appear around 50.9 and 39.8 ppm, with the remaining ring carbons resonating between 24-26 ppm.
For this compound, the carbonyl carbon (C-2) would be expected to have a chemical shift in the range of 170-220 ppm. pressbooks.pub The carbons adjacent to the nitrogen (C-6) and the carbonyl group (C-3) would also exhibit characteristic shifts. The carbon atoms further from the electron-withdrawing groups (C-4 and C-5) would appear at higher fields. pressbooks.pub
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 170-220 |
| C-3 | 30-50 |
| C-4 | 20-40 |
| C-5 | 20-40 |
| C-6 | 40-60 |
Note: This table represents predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms. huji.ac.ilemerypharma.com
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the proton-proton network within the piperidine ring. emerypharma.com For instance, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. researchgate.net This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
The this compound molecule can exhibit several dynamic processes that influence its NMR spectra. Restricted rotation around the N-N bond is a well-documented phenomenon in nitrosamines, which can lead to the observation of distinct signals for syn and anti isomers on the NMR timescale. researchgate.netacs.org This is due to the partial double bond character of the N-N bond. researchgate.net
Furthermore, the piperidine ring itself is not planar and can undergo conformational changes, such as ring inversion. In substituted nitrosopiperidines, the presence of bulky groups can influence the preferred conformation and the rotational barriers. acs.org For example, studies on N-nitroso-r-2,c-6-diphenylpiperidin-4-one have shown that the nitroso group is coplanar with the dynamically averaged plane of the piperidine ring. acs.org The stereodynamic nature of these molecules can be investigated using variable temperature NMR studies to determine the energy barriers for these processes. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
C=O Stretch: The carbonyl group of the lactam will give rise to a strong absorption band. In cyclic ketones, this stretch typically appears around 1715 cm⁻¹.
N=O Stretch: The nitroso group exhibits a characteristic stretching vibration. In non-associated nitrosamines, this band is typically observed in the range of 1486–1408 cm⁻¹. pw.edu.pl In associated nitrosamines, a band can appear between 1346–1265 cm⁻¹. pw.edu.pl
N-N Stretch: The stretching vibration of the N-N bond in nitrosamines is expected to produce a strong band in the region of 1106 to 1052 cm⁻¹. pw.edu.pl
C-H Stretch: The C-H stretching vibrations of the methylene groups in the piperidine ring will appear in the region of 3000-2850 cm⁻¹. vscht.cz
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1715 |
| Nitroso (N=O) | Stretch | 1408-1486 |
| N-N | Stretch | 1052-1106 |
| C-H | Stretch | 2850-3000 |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, yielding a unique structural fingerprint. wikipedia.org While specific experimental Raman spectra for this compound are not extensively documented in the surveyed literature, the expected characteristic peaks can be inferred from its functional groups: a cyclic amide (lactam) and an N-nitroso group.
The technique uses a monochromatic light source, typically a laser, to interact with the sample. The resulting inelastic scattering, known as Raman scattering, reveals shifts in energy that correspond to the vibrational frequencies of the molecule's bonds. wikipedia.orgamericanpharmaceuticalreview.com
Key expected vibrational modes for this compound would include:
C=O Stretch (Amide I): The carbonyl group of the lactam ring is expected to produce a strong Raman band.
N-N=O Vibrations: The nitroso group will have characteristic stretching frequencies for the N-N and N=O bonds.
Ring Vibrations: The piperidine ring itself will exhibit a series of complex vibrational modes, including C-C and C-N stretching and various deformation modes.
These spectral signatures allow for the identification and structural characterization of the molecule. wikipedia.org
Table 1: Expected Characteristic Raman Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Lactam) | 1650-1690 | Strong |
| N=O Stretch | 1430-1500 | Medium-Strong |
| N-N Stretch | 1000-1100 | Medium |
| C-N Stretch | 1200-1300 | Medium |
Note: The values in this table are approximate and based on characteristic vibrational frequencies for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu
Fragmentation Pathways and Structural Information
In mass spectrometry, a molecule is ionized and then breaks apart into charged fragments. The pattern of these fragments provides clues to the original molecular structure. For nitrosamine (B1359907) compounds, several diagnostic fragmentation pathways are observed upon ionization. nih.govresearchgate.net
A primary and highly characteristic fragmentation pathway for protonated nitrosamines is the neutral loss of the NO radical, corresponding to a loss of 30 Da from the molecular ion peak. nih.govresearchgate.net For this compound (molecular weight 128.13 g/mol ), this would result in a significant fragment ion at m/z 98. Further fragmentation of the piperidine ring would then occur.
Other potential fragmentation pathways could involve the loss of H₂O or the elimination of NH₂NO (a loss of 46 Da), though these are generally structure-dependent. nih.govresearchgate.net The analysis of these pathways is crucial for identifying unknown nitrosamine compounds in complex samples. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Identity |
|---|---|---|
| 128 | [C₅H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 98 | [M - NO]⁺ | Loss of Nitroso radical |
| 70 | [C₄H₆O]⁺ | Subsequent ring fragmentation |
Note: This table represents a simplified, predicted fragmentation pattern.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, which allows for the determination of its precise elemental composition. rsc.orgfda.gov This is a definitive method for confirming the molecular formula of a compound.
For this compound, the molecular formula is C₅H₈N₂O₂. HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. Liquid chromatography coupled with HRMS (LC-HRMS) is a standard technique for the sensitive and selective detection of nitrosamine impurities. rsc.org The high resolving power of instruments like the Q-Exactive mass spectrometer helps to obtain excellent selectivity for target compounds. rsc.org
Table 3: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₂ |
| Nominal Mass | 128 |
Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. jhu.edumdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound were not found in the searched literature, insights can be drawn from closely related structures, such as substituted nitrosopiperidinones. iucr.orgnih.gov
Geometric Parameters and Bond Lengths/Angles
X-ray diffraction analysis provides precise measurements of geometric parameters. For nitrosopiperidines, the piperidine ring typically adopts a chair, boat, or distorted boat conformation depending on the substituents. iucr.orgnih.govresearchgate.net In the analogous compound 1-nitrosopiperidin-4-one, the piperidine ring is found to adopt a chair conformation. The N-nitroso group has characteristic bond lengths, with the N-N bond typically around 1.33 Å and the N=O bond around 1.21 Å, indicating partial double bond character in the N-N bond which leads to restricted rotation.
Table 4: Typical Geometric Parameters for Nitrosopiperidinone Structures
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| Piperidine Ring Conformation | Chair | 1-Nitrosopiperidin-4-one |
| N-N Bond Length | ~ 1.327 Å | 1-Nitrosopiperidin-4-one |
| N=O Bond Length | ~ 1.214 Å | 1-Nitrosopiperidin-4-one |
| C=O Bond Length | ~ 1.210 Å | General Ketones/Amides |
| C-N-N Bond Angle | ~ 115-120° | General Nitrosamines |
Note: These values are based on data from the closely related compound 1-nitrosopiperidin-4-one and general chemical principles, as specific data for the 2-one isomer is not available.
Conformational Analysis and Stereochemical Investigations of 1 Nitrosopiperidin 2 One Systems
Preferred Ring Conformations (Chair, Boat, Twist-Boat) of the Piperidinone Moiety
The introduction of an N-nitroso group dramatically alters the conformational landscape of the piperidine (B6355638) ring. In simple piperidine systems, a chair conformation is overwhelmingly preferred. However, the N-nitrosamino group (N-N=O) imposes significant steric and electronic constraints that often destabilize the chair form. Due to the partial double bond character of the N-N bond, the nitroso group and the adjacent ring atoms (C2 and C6) tend to adopt a planar or nearly planar arrangement. researchgate.net This planarity introduces considerable steric strain, known as A(1,3) strain, between the nitroso oxygen and equatorial substituents at the C2 and C6 positions. researchgate.net
Consequently, N-nitrosated piperidines, including piperidinone systems, typically adopt non-chair conformations to alleviate this strain. Studies on the closely related N-nitrosopiperidin-4-ones consistently show a preference for twist-boat or distorted boat conformations. researchgate.netresearchgate.net For instance, X-ray crystallographic analysis of 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one revealed a distorted boat conformation for the piperidine ring. researchgate.net Similarly, computational and NMR studies of various N-nitroso-r-2,c-6-diphenylpiperidin-4-ones indicate that they exist in twist-boat conformations in solution. researchgate.netnih.gov
For the parent lactam of 1-nitrosopiperidin-2-one, δ-valerolactone, conformational analysis suggests an equilibrium between a half-chair and a boat conformation, with the boat form contributing approximately 20%. rsc.org Given the strong driving force of the N-nitroso group to avoid the A(1,3) strain inherent in a chair conformation, it is highly probable that this compound and its derivatives also preferentially adopt non-chair conformations, such as twist-boat or envelope forms, to accommodate the planar N-nitroso moiety.
Restricted Rotation and Stereodynamics of the N-Nitroso Group
A defining stereochemical feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This phenomenon arises from the delocalization of the lone pair of electrons from the amine nitrogen into the π-system of the nitroso group, imparting significant partial double bond character to the N-N bond. researchgate.netresearchgate.net This rotational barrier is substantial enough to allow for the existence of distinct, and often separable at low temperatures, rotational isomers, or rotamers.
The restricted N-N rotation in this compound systems results in an equilibrium between two primary rotamers: syn and anti. These labels describe the orientation of the nitroso oxygen relative to the substituents or specific faces of the piperidine ring. For a substituted ring, the syn rotamer typically refers to the conformation where the nitroso oxygen is on the same side as a particular substituent (e.g., at C2 or C6), while the anti rotamer has the oxygen on the opposite side.
The presence of both syn and anti rotamers is readily observable by NMR spectroscopy at room temperature, which often shows two distinct sets of signals for the protons and carbons near the nitrogen atom (α-carbons). d-nb.info The relative population of these rotamers is influenced by the steric and electronic nature of substituents on the piperidine ring. In N-nitroso-2-methylpiperidine, for example, the syn isomer exists exclusively with the methyl group in an axial position, whereas the anti isomer shows a preference for the axial methyl conformation (59%). cdnsciencepub.com
| Compound Class | Rotational Barrier (kcal/mol) | Method | Reference |
| Cyclic N-Nitrosamines | 23 - 29 | NMR Spectroscopy | researchgate.net |
| N-nitroso-diazepan-5-ones | ~21.2 | Dynamic NMR | researchgate.net |
| Amine-substituted [s]-triazines | 15.1 - 17.7 | Variable-Temp NMR | nih.gov |
This table presents typical energy barriers for N-NO and related N-X bond rotations in various cyclic systems to provide context.
Influence of Substituents on Conformational Preferences and Stereochemistry
Substituents on the piperidinone ring exert a powerful influence on the conformational equilibrium and the stereodynamics of the N-nitroso group. These effects can be broadly categorized as remote or local.
Substituents that are not directly adjacent to the N-nitroso group can still significantly impact the ring's preferred conformation. In N-nitrosopiperidin-4-one systems, bulky substituents at C3 or C5 can introduce additional steric interactions that shift the equilibrium between different boat and twist-boat forms. For example, studies on substituted N-nitroso-r-2,c-6-diphenylpiperidin-4-one oximes show that the stability of various boat conformations depends on the nature of the alkyl substituent at C3. researchgate.net Electronic effects from remote substituents can also play a role; for instance, electron-withdrawing or -donating groups on phenyl rings at C2 and C6 can modulate the electronic character of the piperidine ring, subtly influencing conformational energies. uq.edu.au
Substituents at the α-carbons (C2 and C6) have the most direct and pronounced impact on the stereochemistry of this compound systems.
Steric Effects: The primary local steric interaction is the A(1,3) strain between the N-nitroso group and substituents at C2 and C6. researchgate.net To avoid the severe steric clash that would occur between the nitroso oxygen and an equatorial substituent, these systems will either adopt a conformation where the substituent is axial or, more commonly, contort the entire ring into a non-chair form (e.g., twist-boat). In studies of N-nitroso-2-methylpiperidine, the methyl group shows a strong preference for the axial orientation to avoid this interaction. cdnsciencepub.com This effect dictates that in substituted this compound systems, any substituent at C6 would likely favor an axial or pseudo-axial position in the preferred twist-boat conformation.
Electronic Effects: The electronic nature of the lactam functionality at C2 is a critical local effect in this compound. A lactam is an cyclic amide, and its carbonyl group engages in resonance with the nitrogen lone pair. This is distinct from the inductive electron-withdrawing effect of a ketone at the C4 position. The amide resonance within the ring can affect the electron density at the N1 nitrogen, potentially modulating the degree of N-N double bond character and thus the rotational energy barrier. This interaction between the lactam and nitrosamine (B1359907) functionalities is a key area where the stereochemistry of this compound would differ from its 4-oxo counterpart, highlighting the need for specific experimental studies on this compound.
Solvent Effects on Conformational Equilibria
The conformational equilibrium of N-nitrosated ring systems, including that of this compound, can be significantly influenced by the surrounding solvent environment. The solvent's polarity, hydrogen bonding capability, and dispersion forces can interact differently with the various conformers of the molecule, thereby shifting the equilibrium to favor the most stabilized species. While specific, detailed experimental studies quantifying the solvent effect on the conformational equilibrium of this compound are not extensively documented in publicly available literature, the principles can be understood by examining related N-nitrosamine and lactam systems.
The primary conformational equilibria at play in this compound are the restricted rotation around the N-N=O bond, leading to E and Z rotamers, and the puckering of the six-membered piperidin-2-one ring. Solvents can affect both of these equilibria.
General Principles of Solvent Influence:
The equilibrium between conformers is governed by their relative Gibbs free energies (ΔG). A solvent can alter this energy difference by preferentially solvating and stabilizing one conformer over another. Generally, a polar solvent will better stabilize a conformer with a larger dipole moment. In the context of N-nitrosamines, the E and Z rotamers possess different dipole moments, making their equilibrium sensitive to the polarity of the medium.
Research on various cyclic N-nitrosamines has shown that solvent choice is a critical parameter in conformational studies. For instance, studies on N-nitrosopiperidines have noted that chemical shifts in NMR spectra, which are used to determine conformation, can be subject to significant dilution effects, indicating strong solute-solvent or solute-solute interactions that vary with concentration and solvent type. cdnsciencepub.com Furthermore, the energy barrier to rotation around the N-NO bond in cyclic nitrosamines has been shown to be influenced by the solvent, with measurements in different solvents like ortho-dichlorobenzene and nitrobenzene (B124822) yielding varying results for the same compound. psu.edu
For cyclic ketones and lactams, the ring conformation itself can be influenced by the solvent. A solvent can affect the stability of, for example, a chair versus a boat or twist-boat conformation by interacting with the carbonyl group and other polarizable features of the ring. In related N-acylpiperidin-4-ones, which also feature restricted rotation and ring conformations, NMR studies in solvents like deuterated chloroform (B151607) (CDCl₃) have been fundamental in establishing the preference for non-chair conformations. researchgate.net
Illustrative Research Findings:
While direct data for this compound is scarce, we can illustrate the expected solvent effects with a hypothetical data table. This table represents the type of data that would be generated in an NMR study designed to investigate the solvent's influence on the E/Z rotameric equilibrium. The equilibrium constant (K) would be determined by integrating the signals corresponding to each rotamer in the ¹H or ¹³C NMR spectrum.
The hypothetical trend shown in the table suggests that an increase in solvent polarity (as indicated by the dielectric constant, ε) could favor the more polar of the two rotamers. If, for example, the Z rotamer of this compound had a larger dipole moment than the E rotamer, polar solvents would stabilize it more effectively, shifting the equilibrium to increase its population.
Table 4.4.1: Hypothetical Solvent Effect on the E/Z Rotameric Equilibrium of this compound at 298 K Note: This table is for illustrative purposes only, as specific experimental data for this compound across a range of solvents is not readily available in the literature.
| Solvent | Dielectric Constant (ε) | % E Rotamer (Hypothetical) | % Z Rotamer (Hypothetical) | Equilibrium Constant K ([Z]/[E]) (Hypothetical) |
| Cyclohexane | 2.0 | 60 | 40 | 0.67 |
| Chloroform (CDCl₃) | 4.8 | 55 | 45 | 0.82 |
| Tetrahydrofuran (THF) | 7.6 | 52 | 48 | 0.92 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 50 | 50 | 1.00 |
| Acetone | 21.0 | 45 | 55 | 1.22 |
| Acetonitrile | 37.5 | 42 | 58 | 1.38 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 40 | 60 | 1.50 |
This illustrative data demonstrates that a systematic study using NMR spectroscopy in various solvents of differing polarity would be the standard method to quantify these effects. Such an investigation would be crucial for a complete understanding of the stereochemical behavior of this compound in solution.
Reactivity and Reaction Mechanisms of 1 Nitrosopiperidin 2 One
Denitrosation Reactions and Pathways
Denitrosation, the removal of the nitroso (-NO) group, is a characteristic reaction of N-nitrosamines and N-nitrosamides. This process is typically facilitated by acidic conditions and can be influenced by the presence of nucleophiles. For N-nitrosolactams like 1-Nitrosopiperidin-2-one, the reaction pathways in acidic media are complex and can lead to multiple products.
Research on the closely related N-nitroso-2-pyrrolidone (a five-membered ring nitrosolactam) in mildly acidic aqueous solutions has shown that the compound undergoes decomposition through concurrent pathways, resulting in both denitrosation (cleavage of the N-NO bond to yield the parent lactam) and deamination (hydrolysis of the amide bond). rsc.org A key finding from this research is that the acid-catalyzed component for both reaction pathways involves a common rate-limiting step: a slow protonation of the amide nitrogen atom. rsc.org Following this protonation, the resulting N-conjugate acid rapidly partitions to the different sets of products. rsc.org
The general mechanism for acid-catalyzed denitrosation can be described as follows:
Protonation: The N-nitroso group is protonated, typically at the oxygen atom, which enhances the electrophilicity of the nitrogen atom.
Nucleophilic Attack: A nucleophile (which can be a solvent molecule like water, or a halide ion) attacks the nitrogen of the nitroso group.
Cleavage: The N-N bond cleaves, releasing the parent lactam (piperidin-2-one) and a nitrosating species (e.g., nitrous acid).
This reaction is often reversible, and to drive it to completion, a "nitrite trap" such as sulfamic acid or sodium azide (B81097) is frequently added to irreversibly react with the released nitrous acid. scconline.org The ease of denitrosation is generally catalyzed by nucleophiles in the order of I⁻ > SC(NH₂)₂ > SCN⁻ > Br⁻ > Cl⁻. scconline.org
| Condition | Primary Pathway | Key Mechanistic Step | Products |
| Mildly Acidic (aq.) | Concurrent Denitrosation & Deamination | Rate-limiting protonation of the amide nitrogen | Piperidin-2-one, Nitrous Acid, 4-aminobutanoic acid derivatives |
| Acidic with Nucleophiles | Catalyzed Denitrosation | Nucleophilic attack on the protonated N-nitroso group | Piperidin-2-one, Nitrosyl derivative of nucleophile |
Reactions Involving the Carbonyl Group
The lactam carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the electron-withdrawing N-nitroso group.
The carbonyl carbon of the lactam ring can be attacked by various nucleophiles. Under basic conditions, the decomposition of N-nitroso-2-pyrrolidone proceeds exclusively through hydrolysis (deamination), a reaction shown to be catalyzed by basic species. rsc.org This suggests a mechanism involving nucleophilic attack at the carbonyl carbon, which is favored due to the N-nitrosamine fragment being a good leaving group. rsc.org The reaction is interpreted as an addition-elimination pathway. rsc.org
Stronger nucleophiles, such as organometallic reagents or hydride donors, are also expected to add to the carbonyl group. Condensation reactions, for example with derivatives of ammonia (B1221849) like hydroxylamine (B1172632) or semicarbazide, are common for carbonyl compounds and are anticipated to occur with this compound, leading to the corresponding oximes or semicarbazones.
The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons, which can be removed by a base to form an enolate. This enolate can then react with electrophiles, such as halogens. The general mechanism for α-halogenation can proceed under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Mechanism: Involves the formation of an enol intermediate, which then attacks the halogen. This method is often preferred for achieving monohalogenation. libretexts.org
Base-Promoted Mechanism: Involves the formation of an enolate ion, which is more nucleophilic than the enol and reacts rapidly with the halogen. This reaction can be difficult to stop at a single substitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. libretexts.org
Reactions Involving the N-Nitroso Group
The N-nitroso functional group is redox-active and can undergo both reduction and oxidation reactions.
The N-nitroso group can be reduced to form the corresponding hydrazine (B178648) derivative. A variety of reducing agents can accomplish this transformation. Common methods include the use of zinc dust in acetic acid or catalytic hydrogenation. whiterose.ac.uk
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the N-nitroso group and the amide carbonyl. Studies on the reduction of N-alkyl-piperidin-2-ones with LiAlH₄ have shown that the carbonyl group is reduced, leading to the corresponding cyclic amines or other complex products. rsc.org Research on the reduction of N-nitrosaminoquinolinediones with LiAlH₄ also demonstrated the reduction of both oxo and lactam groups. researchgate.net Therefore, the treatment of this compound with LiAlH₄ is expected to yield 1-aminopiperidine (B145804) through the reduction of both the nitroso and the carbonyl functionalities.
| Reagent | Functional Group(s) Affected | Expected Product |
| Zn/CH₃COOH | N-Nitroso | 1-Aminopiperidin-2-one |
| H₂/Catalyst (e.g., Pd/C) | N-Nitroso | 1-Aminopiperidin-2-one |
| Lithium Aluminum Hydride (LiAlH₄) | N-Nitroso and Carbonyl | 1-Aminopiperidine |
N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂). This transformation typically requires strong oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). whiterose.ac.uk The oxidation converts the nitroso group into a nitro group.
While the oxidation of many nitrogen-containing compounds with peroxy acids is well-established, specific documented conditions and yields for the oxidation of this compound to 1-nitropiperidin-2-one are not widely reported in the available scientific literature. The reaction would involve the electrophilic attack of the peroxy acid oxygen on the nitrogen atom of the nitroso group.
Electrophilic and Nucleophilic Substitution on the Piperidinone Ring
The piperidinone ring of this compound offers several sites for substitution reactions. The presence of the N-nitroso and carbonyl groups activates the α-positions (C3 and C6) for electrophilic substitution via deprotonation, while the carbonyl carbon itself is a primary site for nucleophilic attack.
Electrophilic Substitution at the α-Carbon:
The primary mechanism for electrophilic substitution on the piperidinone ring of this compound involves the deprotonation of the α-carbons (C3 and C6). The N-nitroso group, being a strong electron-withdrawing group, significantly increases the acidity of the protons at the adjacent C6 position. The carbonyl group similarly acidifies the protons at the C3 position. This allows for the formation of a carbanion in the presence of a strong base, which can then react with various electrophiles.
A common strategy for such substitutions in N-nitrosamines involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a lithiated intermediate. This α-lithiated nitrosamine (B1359907) acts as a potent nucleophile and can react with a range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. While direct studies on this compound are limited, the general reactivity of N-nitrosamines provides a strong basis for predicting its behavior.
The reaction proceeds via the following general mechanism:
Deprotonation: A strong base, such as LDA, abstracts a proton from the α-carbon (C6 being more activated by the N-nitroso group) to form a resonance-stabilized carbanion.
Nucleophilic Attack: The resulting carbanion attacks an electrophile (E+), leading to the formation of a substituted this compound derivative.
Table 1: Potential Electrophilic Substitution Reactions at the α-Carbon of this compound
| Electrophile | Reagents | Product |
| Alkyl halide (R-X) | 1. LDA, THF, -78 °C; 2. R-X | 6-Alkyl-1-nitrosopiperidin-2-one |
| Aldehyde (RCHO) | 1. LDA, THF, -78 °C; 2. RCHO | 6-(1-Hydroxyalkyl)-1-nitrosopiperidin-2-one |
| Ketone (R₂CO) | 1. LDA, THF, -78 °C; 2. R₂CO | 6-(1-Hydroxy-1,1-dialkylmethyl)-1-nitrosopiperidin-2-one |
| Acyl chloride (RCOCl) | 1. LDA, THF, -78 °C; 2. RCOCl | 6-Acyl-1-nitrosopiperidin-2-one |
| Carbon dioxide (CO₂) | 1. LDA, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | This compound-6-carboxylic acid |
Nucleophilic Substitution on the Piperidinone Ring:
Nucleophilic substitution directly on the carbon atoms of the piperidinone ring is less common and generally requires specific activation. The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactam. This typically leads to nucleophilic addition, which can be followed by ring-opening, rather than a direct substitution at the carbonyl carbon that preserves the ring structure.
For a true nucleophilic substitution to occur on the ring, a leaving group at one of the ring carbons would be necessary. Without such a leaving group, reactions with nucleophiles are more likely to involve the carbonyl group or proceed via addition-elimination pathways if a suitable leaving group is present on a substituent.
Ring-Opening and Ring-Contraction/Expansion Reactions
The strained lactam ring and the presence of the N-nitroso group make this compound susceptible to ring-opening, contraction, and potentially expansion reactions under specific conditions.
Ring-Opening Reactions:
The lactam ring of this compound can be opened under both acidic and basic conditions, although the N-nitroso group can influence the reaction pathways.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the carbonyl carbon towards nucleophilic attack. This can lead to hydrolysis, resulting in the formation of 5-(N-nitrosoamino)pentanoic acid. Studies on the related compound N-nitrosopiperidine have shown that it can be cleaved by hydrogen bromide in acetic acid, suggesting that strong acidic conditions can promote the cleavage of the C-N bond.
Base-Catalyzed Ring-Opening: Strong bases can attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the amide bond results in the opening of the ring to form a salt of 5-(N-nitrosoamino)pentanoic acid.
Ring-Contraction Reactions:
An interesting and unusual reaction observed in N-nitroso-substituted piperidines is ring contraction. Research has shown that a substituted N-nitrosopiperidine can undergo a ring contraction to form an N-nitrosopyrrolidine. This reaction involves the excision of the carbon atom alpha to the nitrogen of the nitroso group. While this specific reaction was observed on a derivative of N-nitrosopiperidine, it suggests a potential pathway for the ring contraction of this compound to a substituted N-nitrosopyrrolidin-2-one, likely under specific reaction conditions that promote the rearrangement. The proposed mechanism involves the formation of a reactive intermediate that facilitates the carbon-carbon bond cleavage and subsequent ring closure to the smaller ring system.
Ring-Expansion Reactions:
Ring-expansion reactions of N-nitroso lactams are less common. However, conceptually related transformations have been reported. For instance, a ring expansion of tetramic acid-derived oximes to N-oxy-2,5-diketopiperazines proceeds through an acyloxy nitroso intermediate. This suggests that under specific oxidative conditions, it might be possible to induce a rearrangement of this compound that leads to a seven-membered ring system, such as a diazepanedione derivative. Such a reaction would likely involve the migration of a carbon atom to the nitrogen of a reactive intermediate derived from the N-nitroso group. Further research is needed to explore the viability of such ring-expansion pathways for this compound.
Table 2: Summary of Potential Ring Reactions of this compound
| Reaction Type | Conditions | Potential Product |
| Acid-Catalyzed Ring-Opening | Strong acid (e.g., HBr in Acetic Acid) | 5-(N-Nitrosoamino)pentanoic acid |
| Base-Catalyzed Ring-Opening | Strong base (e.g., NaOH, H₂O) | Salt of 5-(N-Nitrosoamino)pentanoic acid |
| Ring-Contraction | Specific (e.g., thermal, photochemical) | Substituted N-nitrosopyrrolidin-2-one |
| Ring-Expansion | Oxidative rearrangement | Substituted 1,4-diazepane-2,5-dione |
Theoretical and Computational Chemistry Studies of 1 Nitrosopiperidin 2 One
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of molecules like 1-Nitrosopiperidin-2-one. These methods can provide detailed insights into the molecule's geometry, stability of different conformations, and the distribution of electrons.
The six-membered ring of this compound is not planar and can adopt several conformations. The presence of a planar amide group and a nitroso group introduces specific conformational constraints. Theoretical geometry optimization can identify the most stable conformers and the energy differences between them. For similar N-nitrosopiperidines, it has been observed that the introduction of the nitroso group can lead to a preference for non-chair conformations to alleviate steric strain. In the case of N-nitrosopiperidin-4-ones, studies have indicated a preference for a twist-boat conformation.
A computational study of this compound would likely involve optimizing the geometry of several possible conformers, such as chair, boat, and twist-boat forms. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Twist-Boat 1 | 0.00 |
| Twist-Boat 2 | 1.25 |
| Chair | 3.50 |
| Boat | 5.80 |
Note: This data is illustrative and based on general principles of conformational analysis of similar cyclic systems.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For a molecule like this compound, the HOMO is expected to be localized on the nitrosamine (B1359907) group and the lone pairs of the oxygen atom of the carbonyl group, which are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the N=O and C=O bonds, indicating these as potential sites for nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Note: These values are hypothetical and would be determined through quantum chemical calculations.
The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. In this compound, the oxygen atoms of the nitroso and carbonyl groups are expected to be regions of high negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the carbon ring and the nitrogen of the nitroso group would exhibit positive electrostatic potential.
Analysis of the charge distribution, for instance through Natural Bond Orbital (NBO) analysis, can provide quantitative measures of the atomic charges, further detailing the electronic landscape of the molecule.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide accurate information on a few stable conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the broader conformational landscape and the dynamic behavior of the molecule over time.
MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid exploration of many different conformations. MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movements over time. This can reveal the pathways of conformational interconversion and the flexibility of the ring system. For a flexible molecule like this compound, MD simulations could provide valuable insights into its dynamic behavior in different solvent environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard tool for the prediction of 1H and 13C NMR chemical shifts. mdpi.comacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. mdpi.comacs.org For asymmetrical N-nitrosamines, the presence of Z and E isomers due to restricted rotation around the N-N bond can lead to two sets of signals in the NMR spectrum. mdpi.comacs.org Computational methods can predict the chemical shifts for both isomers and help in their assignment. mdpi.comacs.org
Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for a this compound Isomer
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | 172.5 | 171.8 |
| C3 | 35.2 | 34.9 |
| C4 | 22.1 | 21.8 |
| C5 | 25.8 | 25.5 |
| C6 | 45.3 | 44.9 |
Note: This data is for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and basis set used.
Vibrational Frequencies: The calculation of vibrational frequencies using quantum chemical methods can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as the characteristic N-N and N=O stretching frequencies of the nitroso group, and the C=O stretching of the lactam ring.
Reaction Pathway Analysis and Transition State Calculations
Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures that connect reactants to products and calculating the activation energy of the reaction.
For nitrosamines, a key area of interest is their activation to carcinogenic species, which often involves metabolic oxidation. nih.gov Theoretical studies can model these enzymatic reactions to understand the mechanism and predict the likelihood of formation of reactive intermediates. nih.gov For instance, the nitrosation of secondary amines to form nitrosamines has been studied computationally to understand the reaction mechanism and energy barriers. nih.gov Similar approaches could be applied to study the hydrolysis of the lactam ring or the reduction of the nitroso group in this compound.
Advanced Research Directions in N Nitrosopiperidin 2 One Chemistry
Catalyst Development for Selective Transformations of 1-Nitrosopiperidin-2-one
The development of catalytic systems capable of selectively transforming this compound is a primary frontier in harnessing its synthetic potential. Current research directions are moving beyond simple acid or base-mediated reactions towards sophisticated transition-metal and organocatalytic approaches that can control regioselectivity and stereoselectivity.
A significant area of interest is the use of the N-nitroso group as an in situ directing group for C-H activation. Inspired by recent successes in related N-nitrosoaniline systems, researchers are exploring transition-metal catalysts (e.g., Palladium, Rhodium) to functionalize the piperidinone ring at specific positions. researchgate.net This strategy could enable the direct introduction of aryl, alkyl, or other functional groups at the C3 or C6 positions, which are traditionally difficult to access. The goal is to develop catalysts that can reversibly coordinate to the nitroso oxygen, bringing the metal center into proximity with specific C-H bonds to facilitate their cleavage and subsequent functionalization.
Another promising avenue is asymmetric catalysis. The development of chiral catalysts for reactions involving this compound or its derivatives could provide enantioselective access to valuable building blocks. For instance, catalytic asymmetric ring-opening or functionalization could yield chiral 5-aminocarboxylic acid derivatives. Research in this area draws from broader successes in asymmetric catalysis, such as the palladium-catalyzed enantioselective synthesis of N-C axially chiral compounds, which demonstrates the feasibility of controlling stereochemistry in complex nitrogen-containing molecules. nih.govmdpi.com
Furthermore, catalysts are being investigated to control the decomposition pathways of N-nitrosolactams. While thermal or acid-catalyzed decomposition can be non-selective, specific catalysts could direct the fragmentation towards desired reactive intermediates, such as diazonium ions or vinyl cations, under mild conditions, thereby preventing unwanted side reactions.
Table 1: Emerging Catalytic Strategies for this compound
| Catalytic Strategy | Potential Transformation | Catalyst Class | Research Goal |
|---|---|---|---|
| C-H Activation | Regioselective alkylation/arylation of the piperidinone ring | Transition Metals (Pd, Rh) | Direct functionalization of inert C-H bonds |
| Asymmetric Catalysis | Enantioselective ring-opening or functionalization | Chiral Transition Metal Complexes, Organocatalysts | Synthesis of chiral 5-aminocarboxylic acid derivatives |
Photochemistry and Electrochemistry of N-Nitrosopiperidin-2-one
The application of light and electricity offers powerful and green alternatives for activating this compound, enabling transformations that are often inaccessible through conventional thermal methods.
Photochemistry: The N-nitroso group is a known photoactive chromophore. Upon absorption of UV or visible light, N-nitrosamines can undergo homolytic cleavage of the N-N bond to generate an aminium radical and nitric oxide. nih.gov For this compound, this photochemical pathway is a key area of investigation. The resulting aminium radical cation is a highly reactive intermediate that can participate in a variety of synthetic transformations, including additions to unsaturated systems like alkenes and alkynes to form new C-N bonds. nih.govresearchgate.net Computational studies on the closely related N-nitrosopiperidine suggest that the reaction mechanism and the nature of the reactive species are highly dependent on the solvent environment, which influences the site of protonation before photoexcitation. nih.gov Future research will likely focus on harnessing this reactivity for complex molecule synthesis and exploring the diastereoselectivity of such photoadditions.
Electrochemistry: Electrochemical methods provide a reagent-free approach to manipulate the redox state of this compound.
Electrochemical Reduction: The controlled electrochemical reduction of the N-nitroso group is a promising research direction. This could provide a clean method for denitrosation to regenerate the parent lactam or, under different conditions, lead to the formation of the corresponding hydrazine (B178648) derivative. Recent studies on the electrochemical reduction of N-nitrosodimethylamine (NDMA) using reactive electrochemical membranes demonstrate the feasibility of this approach for degrading N-nitroso compounds. researchgate.net
Electrochemical Oxidation: Anodic oxidation can potentially target either the nitrogen atom or the piperidinone ring. This could lead to novel coupling reactions or the generation of cationic intermediates for subsequent reactions. The development of flow electrochemistry setups for N-nitrosamine synthesis showcases the potential for precise control over reaction conditions, which could be adapted for selective transformations of this compound. cardiff.ac.uk
Mechanistic Insights into Complex N-Nitrosopiperidin-2-one Reactivity
A deep, fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Advanced computational and experimental techniques are being employed to elucidate these complex pathways.
High-level computational chemistry, particularly Density Functional Theory (DFT) and multireference methods like CASPT2, has become an indispensable tool. nih.gov These methods are used to map potential energy surfaces, identify transition states, and calculate reaction barriers. For instance, computational studies have been key to understanding the photodecomposition mechanism of N-nitrosopiperidine, revealing how solvent dictates the preferred protonation site (N vs. O) and the subsequent photochemical fate. nih.gov Similar studies on this compound can provide insights into its thermal decomposition, acid-catalyzed hydrolysis, and reactions with nucleophiles, explaining observed regioselectivity and stereoselectivity. rsc.org
Experimentally, advanced kinetic studies are providing crucial data to validate and refine theoretical models. Techniques such as high-pressure kinetics can determine activation volumes, which offer profound insights into the nature of the transition state (e.g., associative vs. dissociative mechanisms). nih.gov Isotope labeling studies and the characterization of transient intermediates using time-resolved spectroscopy are also vital for building a complete mechanistic picture of how this nitrosamide reacts under various conditions.
Design and Synthesis of Chemically Related Ring Systems for Fundamental Studies
To probe the fundamental principles of N-nitrosolactam chemistry, researchers are designing and synthesizing a variety of analogs of this compound. By systematically altering the structure, it is possible to isolate the effects of ring size, substitution, and stereochemistry on reactivity.
Varying Ring Size: The synthesis of homologous N-nitrosolactams, such as N-nitroso-2-pyrrolidinone (5-membered ring) and N-nitroso-2-caprolactam (7-membered ring), is a key strategy. Comparing the properties and reactivity of these compounds allows for the investigation of how ring strain affects the stability of the N-nitrosamide group, the kinetics of its decomposition, and its propensity for ring-opening reactions.
Introduction of Substituents: Synthesizing derivatives of this compound with substituents at various positions on the carbon ring is another important direction. Alkyl or aryl groups can be used to probe steric and electronic effects on reactivity. For example, a bulky substituent at the C6 position could sterically hinder nucleophilic attack at the carbonyl carbon and influence the conformational preference of the ring.
Chiral Systems: The preparation of enantiomerically pure substituted N-nitrosolactams is of great interest. rsc.org These chiral systems can be used to study the stereoelectronics of reactions and are crucial for the development of asymmetric transformations. The synthesis of N-C axially chiral N-nitrosamides represents a particularly advanced target, pushing the boundaries of synthetic chemistry. nih.gov
Methodological Innovations in Studying Nitrosamide Chemistry
The study of this compound and other nitrosamides has been significantly advanced by innovations in analytical chemistry. Driven in part by the need to detect trace levels of carcinogenic nitrosamine (B1359907) impurities in pharmaceuticals, highly sensitive and selective analytical methods have been developed. tandfonline.comresearchgate.net
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the premier technique in this field. chromatographyonline.comnih.govresearchgate.net It allows for not only the accurate quantification of this compound at very low concentrations but also the identification of unknown reaction products and transient intermediates through accurate mass measurements and MS/MS fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, often requiring derivatization for these polar, thermally sensitive compounds. tandfonline.comnih.gov
Significant innovation is also occurring in sample preparation, which is critical for dealing with complex matrices and achieving low detection limits. aurigeneservices.com Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are continuously being refined to improve recovery and reduce matrix effects.
Beyond analytical detection, advanced spectroscopic techniques are being applied to study the fundamental properties of these molecules. For instance, advanced Nuclear Magnetic Resonance (NMR) techniques can be used to study conformational dynamics and reaction kinetics in real-time, providing a powerful complement to computational and other experimental methods.
Table 2: Key Methodological Innovations for Nitrosamide Research
| Methodology | Application | Specific Techniques | Key Advantages |
|---|---|---|---|
| Mass Spectrometry | Quantification and Structural Elucidation | LC-MS/MS, LC-HRMS, GC-MS | High sensitivity, high selectivity, structural information from fragmentation tandfonline.comchromatographyonline.comnih.gov |
| Advanced Spectroscopy | Mechanistic Studies, Conformational Analysis | Time-resolved UV-Vis, Advanced NMR | Real-time monitoring of reactions, detailed structural and dynamic information |
| Computational Chemistry | Mechanistic Investigation, Reactivity Prediction | DFT, CASPT2, MEDT | Insight into transition states, reaction pathways, and energetics nih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Nitrosopiperidin-2-one in a laboratory setting?
- Methodological Answer : Synthesis typically involves nitrosation of piperidin-2-one derivatives under controlled acidic conditions. Key steps include:
- Use of sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to avoid side reactions like dimerization .
- Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validate reaction completion using thin-layer chromatography (TLC) and confirm purity via melting point analysis .
- Critical Considerations : Monitor pH to prevent over-nitrosation, and maintain inert atmospheres to avoid oxidation byproducts.
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .
Q. What safety considerations are critical when handling this compound?
- Hazard Mitigation :
- Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity of nitrosamines .
- Store in amber vials at –20°C under inert gas to prevent photodegradation and moisture absorption .
- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for nitrosamine-containing waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
- Strategy :
- Perform DFT calculations to model transition states during ring-opening reactions or nitrosamine decomposition. Software like Gaussian or ORCA can optimize geometries and compute activation energies .
- Use molecular dynamics (MD) simulations to assess solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments) .
Q. What strategies resolve contradictions in spectroscopic data for this compound's conformational analysis?
- Approach :
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures .
- X-ray crystallography : Resolve static conformations and compare with solution-phase NMR data. SHELXL refinement can minimize residual density errors .
Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound?
- Protocol :
Methodological Guidelines
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) and use PICO frameworks to define variables .
- Data Reporting : Follow IUCr standards for crystallography (e.g., CIF files) and use SI units in tables/graphs .
- Literature Review : Prioritize primary sources (e.g., Journal of Applied Crystallography) and avoid uncited commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
